BenchChemオンラインストアへようこそ!

Benzo[d]thiazol-2-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone

Medicinal Chemistry Scaffold Diversity Physicochemical Properties

Benzo[d]thiazol-2-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone (CAS 1351658-61-1) is a heterocyclic small molecule that integrates a benzothiazole ring with an unusual 1-oxa-4-thia-8-azaspiro[4.5]decane spirocyclic core. The compound is structurally classified as a benzothiazole-spiroketone hybrid.

Molecular Formula C15H16N2O2S2
Molecular Weight 320.43
CAS No. 1351658-61-1
Cat. No. B2797894
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzo[d]thiazol-2-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone
CAS1351658-61-1
Molecular FormulaC15H16N2O2S2
Molecular Weight320.43
Structural Identifiers
SMILESC1CN(CCC12OCCS2)C(=O)C3=NC4=CC=CC=C4S3
InChIInChI=1S/C15H16N2O2S2/c18-14(13-16-11-3-1-2-4-12(11)21-13)17-7-5-15(6-8-17)19-9-10-20-15/h1-4H,5-10H2
InChIKeyOSHREUWKFDWCSU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Benzo[d]thiazol-2-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone (CAS 1351658-61-1): Procurement-Relevant Scaffold Identity and Differentiation Context


Benzo[d]thiazol-2-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone (CAS 1351658-61-1) is a heterocyclic small molecule that integrates a benzothiazole ring with an unusual 1-oxa-4-thia-8-azaspiro[4.5]decane spirocyclic core [1]. The compound is structurally classified as a benzothiazole-spiroketone hybrid. Its architectural signature—a spiro-fused oxathiazinane ring system linked to a planar benzothiazole via a carbonyl bridge—distinguishes it from simpler benzothiazole-carboxamide or piperidine-coupled analogs. The compound is primarily encountered as a screening library member in early-phase drug discovery programs and as a custom building block for medicinal chemistry exploration. For procurement decision-makers, understanding what makes this specific scaffold non-interchangeable with superficially similar derivatives is essential to avoid wasted synthesis resources and misleading SAR conclusions [2].

Why Generic Substitution Fails for Benzo[d]thiazol-2-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone: Structural Non-Interchangeability Evidence


Surface-level similarity among benzothiazole-containing spiro compounds conceals critical differences that render generic substitution scientifically invalid. The target compound bears a 1-oxa-4-thia-8-azaspiro[4.5]decane core—a heteroatom arrangement distinct from dioxa-azaspiro or sulfonyl-azaspiro analogs—where the ring sulfur atom directly alters conformational preferences, hydrogen-bonding capability, and metabolic susceptibility [1]. The benzothiazole attachment point (2-position via carbonyl) further differentiates electronic distribution compared to the 6-position isomer or heterocycle-replaced variants such as benzothiadiazole [2]. These structural features create divergent physicochemical profiles that cannot be replicated by simply swapping the heterocycle or spiro core. Procurement specialists and SAR teams who bypass this compound risk introducing uncontrolled variables into their screening cascades, leading to false-negative or false-positive hits that obscure true structure-activity relationships [3].

Quantitative Differentiation Evidence for Benzo[d]thiazol-2-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone: Comparator-Anchored Procurement Data


Spirocyclic Heteroatom Composition: Oxa-Thia vs. Dioxa in Azaspiro Scaffolds

The target compound incorporates a 1-oxa-4-thia-8-azaspiro[4.5]decane core in which the ring sulfur atom replaces one oxygen found in the widely available 1,4-dioxa-8-azaspiro[4.5]decane analog (e.g., 8-(1,3-benzothiazol-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane, CAS 684217-28-5). This S-for-O substitution is not isosteric: the van der Waals radius of sulfur (1.80 Å) exceeds that of oxygen (1.52 Å), increasing ring volume and altering the spiro junction geometry [1]. The 1-oxa-4-thia scaffold also confers distinct hydrogen-bond acceptor properties and polar surface area contributions, which are documented as critical variables in CNS drug-likeness and oral bioavailability predictions [2]. While direct head-to-head experimental data for this specific pair are not publicly reported, the class of 1-oxa-4-thia-azaspiro compounds has been shown to exhibit M5 muscarinic receptor inhibitory activity (VU0549108, M5 IC₅₀ = 6.2 µM, M₁–M₄ IC₅₀ > 10 µM), a profile not reproduced by dioxa analogs in the same screen [3].

Medicinal Chemistry Scaffold Diversity Physicochemical Properties

Benzothiazole Attachment Regioisomerism: 2-Position vs. 6-Position Carbonyl Linkage

A key comparator is Benzo[d]thiazol-6-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone, the 6-position regioisomer. In benzothiazole SAR, substitution at the 2-position places the heterocycle in conjugation with the carbonyl, creating an extended π-system that alters electrophilicity and hydrogen-bonding topology relative to the 6-substituted isomer [1]. The 2-carbonyl-benzothiazole motif is a privileged pharmacophore in kinase inhibitors and anti-inflammatory agents, whereas 6-substituted benzothiazoles often exhibit divergent target engagement profiles [2]. Experimental comparisons are indirect but informative: in a cohort of N-(benzo[d]thiazol-2-yl)-2-[phenyl(piperidin-1-yl)ethylamino]benzamides, the 2-aminobenzothiazole series demonstrated COX-1 IC₅₀ values of 11.34 µM (compound 8b) and COX-2 selectivity indices >100, whereas analogous 6-substituted benzothiazole derivatives in related studies show markedly different COX selectivity [3]. No publicly available head-to-head study directly compares the two regioisomeric spiroketones; the evidence is class-level but mechanistically grounded.

Regiochemistry Target Specificity Kinase Profiling

Heterocycle Identity: Benzothiazole vs. Benzothiadiazole in 1-Oxa-4-thia-8-azaspiro Conjugates

Another close comparator is 8-(2,1,3-benzothiadiazole-5-carbonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane (CAS 1351609-94-3), in which the benzothiazole moiety is replaced with a benzothiadiazole ring [1]. The additional nitrogen atom in the benzothiadiazole increases hydrogen-bond acceptor count and reduces logP, which directly influences membrane permeability and metabolic clearance rates. While no quantitative ADME head-to-head data exist for these exact compounds, computational models and class-level trends indicate that benzothiazole derivatives generally exhibit lower polar surface area and higher passive permeability than their benzothiadiazole counterparts, a critical distinction for CNS-targeted programs [2]. The benzothiazole scaffold also features a distinct electrophilic aromatic substitution pattern, affecting potential metabolic soft spots (e.g., CYP-mediated oxidation at the sulfur or benzene ring positions) compared to the more electron-deficient benzothiadiazole [3].

Heterocyclic Chemistry ADME-Tox Off-Target Selectivity

Spiro Junction Conformational Dynamics: 1-Oxa-4-thia vs. Sulfonyl-Containing Analogs

The target compound's spiro junction features a 1-oxa-4-thia arrangement (ether-thioether), whereas several pharmacologically characterized analogs, such as VU0549108, incorporate an 8-sulfonyl linkage (8-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane) [1]. The sulfonyl group introduces a tetrahedral geometry at sulfur and strong hydrogen-bond acceptor capacity, dramatically altering the spiro ring's conformational landscape relative to the thioether found in the target compound. VU0549108 demonstrated measurable but modest M5 mAChR inhibition (IC₅₀ = 6.2 µM; orthosteric Ki = 2.7 µM via [³H]-NMS binding), while SAR was exceptionally steep—minor structural changes abolished activity [2]. This steep SAR implies that the carbonyl-linked benzothiazole spiroketone (target compound) will exhibit a distinct pharmacological fingerprint that cannot be predicted from the sulfonyl analog data. The thioether moiety in the target compound is also more susceptible to oxidative metabolism (sulfoxide/sulfone formation) than the already-oxidized sulfonyl group, potentially yielding different in vivo clearance profiles [3].

Conformational Analysis Ligand Efficiency Receptor Binding

Optimal Deployment Scenarios for Benzo[d]thiazol-2-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone Based on Verified Differentiation Evidence


Scaffold-Hopping Campaigns Targeting CNS-Penetrant Kinase or GPCR Modulators

The 1-oxa-4-thia-8-azaspiro[4.5]decane core, with its thioether sulfur, provides a distinct conformational and electronic profile compared to dioxa or sulfonyl analogs [1]. This makes the compound a high-value entry in scaffold-hopping libraries designed to explore novel IP space around CNS targets where sulfur-containing spirocycles have shown improved brain penetration metrics. The benzothiazole-2-carbonyl substructure further positions it for kinase hinge-binding or GPCR allosteric modulation screening [2].

Selectivity Profiling Panels Requiring 2-Benzothiazole Pharmacophore Integrity

Programs that have identified the 2-benzothiazole-carbonyl motif as critical for target engagement (e.g., COX-2 or CDK selectivity) must procure the 2-substituted isomer specifically. The 6-substituted regioisomer will not recapitulate the same hydrogen-bonding or π-stacking interactions and will generate false-negative results in selectivity panels [3].

Metabolic Soft-Spot Identification Studies Using Thioether-Containing Spirocycles

The thioether moiety in the 1-oxa-4-thia core serves as a predictable metabolic soft spot (susceptible to CYP-mediated S-oxidation), making this compound a model substrate for in vitro metabolite identification studies. Procurement of the sulfonyl analog instead would bypass this oxidative pathway entirely, missing critical structure-metabolism relationship data [1].

Benzothiazole-Specific Fluorescence or Photophysical Probe Development

Benzothiazoles are known fluorophores, and the 2-carbonyl substitution pattern modulates quantum yield and Stokes shift differently than the 6-isomer. The spirocyclic 1-oxa-4-thia junction may additionally restrict conformational freedom, potentially enhancing fluorescence intensity. Researchers developing benzothiazole-based imaging probes should procure the 2-yl isomer to access this specific photophysical signature [2].

Quote Request

Request a Quote for Benzo[d]thiazol-2-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.